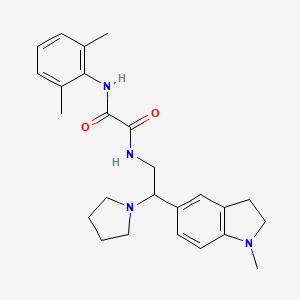

N1-(2,6-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,6-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O2/c1-17-7-6-8-18(2)23(17)27-25(31)24(30)26-16-22(29-12-4-5-13-29)19-9-10-21-20(15-19)11-14-28(21)3/h6-10,15,22H,4-5,11-14,16H2,1-3H3,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTPAOYFPCKOGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,6-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic compound belonging to the oxalamide class. This compound exhibits significant potential in various pharmacological applications, particularly due to its structural features that suggest interactions with biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C25H32N4O3

- Molecular Weight : 436.56 g/mol

- IUPAC Name : N'-(2,6-dimethylphenyl)-N-[2-(1-methylindolin-5-yl)-2-pyrrolidin-1-ylethyl]oxamide

The compound possesses a complex structure featuring an indoline moiety and a pyrrolidine group, which are critical for its biological activity.

This compound acts primarily as a selective inhibitor of the c-Met kinase. The c-Met pathway is implicated in various cancers and is associated with tumor growth and metastasis. By inhibiting this pathway, the compound may exhibit anti-cancer properties.

In Vitro Studies

Recent studies have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate potency against these cancer types.

In Vivo Studies

In vivo studies using mouse models have shown promising results:

- Tumor Growth Inhibition : Mice treated with this compound exhibited a significant reduction in tumor size compared to control groups.

- Mechanistic Insights : Histological analyses revealed decreased proliferation markers (Ki67) and increased apoptosis (Caspase 3 activity) in treated tumors.

Case Study 1: Lung Cancer Model

In a study involving A549 xenografts in nude mice:

- Treatment Regimen : Mice received daily doses of 50 mg/kg of the compound.

- Results : After three weeks, treated mice showed a 60% reduction in tumor volume compared to controls. The study concluded that the compound effectively targets c-Met-mediated pathways in lung cancer.

Case Study 2: Breast Cancer Metastasis

A separate investigation focused on MDA-MB-231 cells:

- Metastatic Potential Assessment : The ability of cells to migrate was evaluated using transwell assays.

- Findings : this compound significantly reduced migration by approximately 40%, suggesting its potential to inhibit metastasis.

Comparison with Similar Compounds

Key Observations:

Mechanistic Diversity : Unlike 5-FU prodrugs (which act as antimetabolites) , the target compound’s structure suggests a receptor- or kinase-targeted mechanism, aligning more closely with entrectinib or GPCR modulators.

Pharmacophore Variations: The 1-methylindolin-5-yl group may mimic tryptophan residues in receptor binding pockets, a feature absent in olanzapine’s thienobenzodiazepine system.

Research Findings and Hypotheses

- Kinase Inhibition Potential: The pyrrolidine moiety is frequently seen in kinase inhibitors (e.g., crizotinib) for optimizing solubility and binding. The target compound’s pyrrolidine group may enhance interactions with ATP-binding pockets.

- GPCR Modulation : Indole derivatives are prevalent in serotonin receptor ligands. The 1-methylindolin-5-yl group could confer selectivity for 5-HT receptors, though this remains speculative without experimental data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.